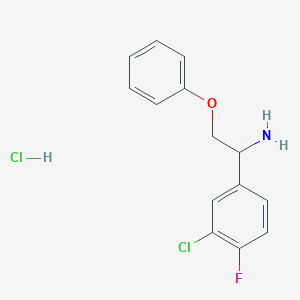

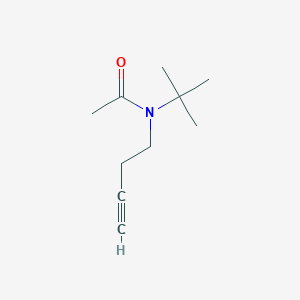

![molecular formula C26H22N4O3S B2717255 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687581-54-0](/img/structure/B2717255.png)

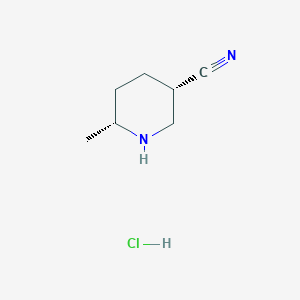

4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[1,2-a]pyrimidines are a class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been classified as natural and non-natural products, which exhibited potential biological properties .

Synthesis Analysis

A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity .Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidines involves a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

The compound is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-2-yl motif, which has been the subject of various synthetic and functionalization studies aiming at exploring its potential in developing new pharmacological agents and materials with unique properties. For instance, research into similar compounds has led to the discovery of new antithrombotic compounds with favorable cerebral and peripheral effects, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994). These findings are complemented by studies on the synthesis and functionalization of pyrimido[2,1-c][1,2,4]triazine derivatives, further expanding the chemical utility and application scope of such compounds (Jakubkienė, Cėpla, Burbulienė, & Vainilavicius, 2012).

Antimicrobial and Anti-inflammatory Applications

The exploration of heterocyclic compounds derived from pyrimidine and pyrido[1,2-a]pyrimidin has led to the synthesis of novel compounds with significant biological activities. For example, the development of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated potent anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized as ligands in co-crystallization processes to create novel supramolecular assemblies. These studies have showcased the ability of such compounds to form hydrogen-bonded networks, offering insights into the design of new materials with potential applications in catalysis, separation, and sensing technologies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Wirkmechanismus

Target of Action

The primary target of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a central role in the insertion of viral DNA into the genome of host cells .

Mode of Action

The compound interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety of this compound chelate the Mg^2+ ion .

Biochemical Pathways

The compound affects the life cycle of the HIV-1 virus, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation. By inhibiting the integrase, this compound prevents the integration of the viral DNA into the host genome, thereby disrupting the replication of the virus .

Pharmacokinetics

The ADME properties and bioavailability of 4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[740It is noted that all tested compounds presented no significant cytotoxicity at a concentration of 100 μm .

Result of Action

The molecular and cellular effects of the compound’s action result in moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures. Some of the synthesized compounds exhibited inhibition rates of 51% and 48% at a concentration of 100 μM .

Eigenschaften

IUPAC Name |

3-benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4a,5,6,7,8,9a-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3S/c31-22-14-18(27-21-12-6-7-13-28(21)22)16-30-25-23(19-10-4-5-11-20(19)34-25)24(32)29(26(30)33)15-17-8-2-1-3-9-17/h1-3,6-9,12-14,23,25H,4-5,10-11,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAZPSNPZMCTOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3C(S2)N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC(=O)N6C=CC=CC6=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)

![3-(4-BROMOPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2717177.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)

![1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2717190.png)

![2-(2-chloro-6-fluorophenyl)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2717195.png)